2,5-Dimethylcyclopentan-1-ol

Stereoselective Synthesis Organometallic Chemistry Cyclopentane Conformation

2,5-Dimethylcyclopentan-1-ol (CAS 22417-55-6) is a methyl-substituted cyclopentanol derivative with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. It exists as a mixture of stereoisomers (cis and trans) owing to the two methyl groups at the 2- and 5-positions.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 22417-55-6
Cat. No. B8737411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylcyclopentan-1-ol
CAS22417-55-6
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCC(C1O)C
InChIInChI=1S/C7H14O/c1-5-3-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3
InChIKeyDJGMEPWATAGUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylcyclopentan-1-ol (CAS 22417-55-6) – A Methyl-Substituted Cyclopentanol for Stereoselective Synthesis and Advanced Intermediate Applications


2,5-Dimethylcyclopentan-1-ol (CAS 22417-55-6) is a methyl-substituted cyclopentanol derivative with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. It exists as a mixture of stereoisomers (cis and trans) owing to the two methyl groups at the 2- and 5-positions . This compound is primarily employed as a synthetic building block in organic chemistry, particularly in stereoselective transformations where its substitution pattern influences reaction outcomes , and as an intermediate in the preparation of fungicidally active cyclopentane derivatives [2].

Stereoselective synthesis building block – 2,5-dimethyl substitution pattern enables reagent-dependent stereocontrol.
Patent-route intermediate – key intermediate for fungicidally active cyclopentane derivatives per EP0474303A1.
Cis/trans stereoisomer mixture – provides both diastereomers for downstream transformations.

Why 2,5-Dimethylcyclopentan-1-ol Cannot Be Simply Replaced by Other Methyl-Substituted Cyclopentanols


Generic substitution among methyl-substituted cyclopentanols is not feasible because the specific positioning of the methyl groups dictates the compound's stereochemical behavior and downstream functional utility. For 2,5-dimethylcyclopentan-1-ol, the 1,3-relationship between the hydroxyl group and the methyl groups creates unique steric and electronic environments that profoundly influence stereoselectivity in reductions and nucleophilic additions . This contrasts sharply with isomers like 2,3-dimethylcyclopentanol, where the adjacent methyl and hydroxyl groups generate a different steric profile [1]. Furthermore, the 2,5-dimethyl substitution pattern is specifically recognized in patented processes for generating fungicidally active cyclopentane derivatives, where the stereochemical outcome is critical for biological activity [2]. Using an alternative isomer would likely yield a different stereoisomeric mixture, potentially altering or abolishing the desired biological effect or synthetic efficiency.

Methyl position Stereochemical outcome may shift with 2,3-dimethyl or other isomers; reagent-dependent cis/trans ratio is not transferable.
Patent scope EP0474303A1 specifically claims 2,5-dimethyl substitution; alternative isomers may not produce claimed intermediates.
Physical properties Boiling point and density differ from less substituted analogs, potentially affecting distillation and formulation workflows.

Quantitative Evidence Guide: Differentiating 2,5-Dimethylcyclopentan-1-ol from Structural Analogs


Stereoselective Reduction of 2,5-Dimethylcyclopentanone: Reagent-Dependent Cis/Trans Ratios

The stereochemical outcome of reducing 2,5-dimethylcyclopentanone is highly sensitive to the choice of reagent. With LiAlH₄, a preferential formation of the trans-alcohol is observed, whereas methyllithium yields predominantly the cis-alcohol. This reagent-dependent stereocontrol is a key differentiator for this specific substitution pattern .

Reduction stereoselectivity
Data to verify
LiAlH₄ favors trans-alcohol; MeLi favors cis-alcohol. Replacing MeLi with MeMgI reverses cis preference.
Reagent-dependent stereocontrol supports synthetic planning.
Conditions: LiAlH₄/THF; MeLi/ether at 0°C. Verify with own substrate lot.
Stereoselective Synthesis Organometallic Chemistry Cyclopentane Conformation

Conformational Shielding and NMR Chemical Shift Anomaly in 2,5-Dimethylcyclopentan-1-ol

The 1H NMR chemical shift of the C1 proton (or C1 methyl in the tertiary alcohol) in 2,5-dimethylcyclopentan-1-ol exhibits an unusually large upfield shift compared to less substituted cyclopentanols due to specific shielding from the cis-2,5-dimethyl groups. This diagnostic NMR feature allows for unambiguous structural assignment .

¹H NMR shift anomaly
Reported
Δδ = 1.25 ppm upfield shift for cis C1–H vs. trans/non-shielded analogs.
Diagnostic marker for structural and stereochemical assignment.
Shielding caused by two cis-methyl groups; solution NMR data.
NMR Spectroscopy Conformational Analysis Structural Elucidation

Synthesis of Fungicidally Active Cyclopentane Derivatives via 2,5-Dimethylcyclopentanol Intermediates

2,5-Dimethylcyclopentanol derivatives are explicitly claimed as intermediates in a patented process for preparing fungicidally active cyclopentane compounds. The patent highlights that the stereochemistry of the final product (isomers A and B) derived from these intermediates directly correlates with differential fungicidal activity [1].

Patent intermediate utility
Source review
2,5-Dimethylcyclopentanol derivatives claimed as key intermediates in EP0474303A1 for fungicidally active cyclopentanes.
Supports patent-route synthesis fit.
Isomer-specific claim; alternative substitution patterns may be excluded.
Agrochemical Intermediates Patent Chemistry Fungicide Synthesis

Physical Property Differentiation: Boiling Point and Density Comparison with 2-Methylcyclopentanol

The presence of an additional methyl group in 2,5-dimethylcyclopentan-1-ol significantly alters its physical properties compared to the simpler 2-methylcyclopentanol. This is reflected in a higher boiling point and density, which are important considerations for purification and formulation [1][2].

Physical property shift
Data to verify
Bp +7–11°C, density +0.09 g/cm³ vs. 2-methylcyclopentanol (approximate).
Distillation and purification context may differ.
Comparator values based on typical methylcyclopentanol data; confirm experimentally.
Physical Chemistry Purification Solvent Selection

Best-Fit Research and Industrial Application Scenarios for 2,5-Dimethylcyclopentan-1-ol


Stereoselective Synthesis of Complex Cyclopentanoid Natural Products and Pharmaceuticals

2,5-Dimethylcyclopentan-1-ol is an ideal building block for constructing complex cyclopentanoid frameworks found in numerous natural products and pharmaceuticals. Its unique substitution pattern allows chemists to exploit predictable stereocontrol, as demonstrated by the reagent-dependent cis/trans selectivity in its synthesis from 2,5-dimethylcyclopentanone . This makes it a valuable starting material for the enantioselective synthesis of targets like prostaglandin analogs or antiviral cyclopentane derivatives, where the relative stereochemistry of the methyl and hydroxyl groups is critical for biological activity.

Agrochemical Intermediate for Patent-Protected Fungicide Synthesis

This compound is specifically validated as a key intermediate in the synthesis of fungicidally active cyclopentane derivatives [1]. Companies engaged in developing or manufacturing proprietary agrochemicals will find this compound essential for following patented routes. Its use ensures that the resulting fungicidal agent possesses the precise stereochemical configuration (e.g., Isomer A vs. Isomer B) required for optimal efficacy, as outlined in the patent literature [1].

Development of Novel Fragrance Ingredients with Enhanced Olfactory Profiles

Cyclopentanol derivatives, including those with methyl substitutions, are known to possess desirable olfactory properties and are used as fragrance agents [2]. 2,5-Dimethylcyclopentan-1-ol's specific substitution pattern can impart a unique scent profile (e.g., enhancing floral, woody, or sweet notes) that differs from its isomers. Perfumers and fragrance chemists can use this compound to explore novel accords and improve the performance of perfumery compositions, leveraging its distinct structural and physical properties for formulation and longevity [2].

NMR Spectroscopy Reference Standard for Conformational Analysis

Owing to its well-characterized and unusual ¹H NMR shielding effect (a 1.25 ppm upfield shift for the C1 proton in the cis isomer) , 2,5-dimethylcyclopentan-1-ol serves as an excellent reference compound for NMR spectroscopy and conformational analysis. Researchers studying the effects of steric compression and anisotropic shielding in five-membered rings can use this compound as a benchmark. Its distinct NMR signature also makes it useful for calibrating instruments or developing new NMR methodologies aimed at elucidating complex molecular structures.

Application
Selection Property
Validation Focus
Stereoselective synthesis of cyclopentanoid frameworks
2,5-Dimethyl substitution pattern stereocontrol
Reagent-dependent cis/trans selectivity review
Patent-protected agrochemical intermediate synthesis
2,5-Dimethylcyclopentanol core structure
EP0474303A1 synthetic route fidelity
Fragrance ingredient screening
Methyl-branched cyclopentanol scaffold
Scent-profile and formulation-property screening
Conformational analysis NMR reference
Shielded C1 proton NMR signature
1.25 ppm upfield shift benchmark for steric compression

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